molecular formula C11H19N5O B254122 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

Numéro de catalogue B254122
Poids moléculaire: 237.3 g/mol
Clé InChI: KUGIUJIBZQQITF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one, also known as PBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has shown promising results in various scientific research studies.

Mécanisme D'action

The mechanism of action of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one involves its ability to bind to metal ions, specifically copper and zinc. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can chelate copper and zinc ions, which are known to play a role in the aggregation of amyloid-beta peptides. By chelating these metal ions, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the aggregation of amyloid-beta peptides, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can also reduce oxidative stress and inflammation. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is its high specificity for copper and zinc ions. This specificity allows for targeted inhibition of the aggregation of amyloid-beta peptides without affecting other metal-dependent enzymes. However, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been shown to have limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.

Orientations Futures

There are several future directions for the study of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one. One area of research is the development of more efficient synthesis methods for 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one. Another area of research is the investigation of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration methods for 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.
Conclusion:
In conclusion, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is a promising compound that has shown potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit the aggregation of amyloid-beta peptides through chelation of copper and zinc ions makes it a promising candidate for further study. However, further research is needed to determine the long-term safety and efficacy of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.

Méthodes De Synthèse

The synthesis of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one involves the reaction of 4-(4-aminobutyl)pyrrolidine with cyanogen bromide and triethylamine. This reaction results in the formation of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one as a white crystalline powder. The purity of the compound can be further improved through recrystallization and purification methods.

Applications De Recherche Scientifique

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has been studied extensively for its potential therapeutic applications in various scientific research studies. One of the primary applications of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is in the treatment of Alzheimer's disease. Studies have shown that 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been studied for its potential use in the treatment of Huntington's disease, Parkinson's disease, and other neurodegenerative disorders.

Propriétés

Nom du produit

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

Formule moléculaire

C11H19N5O

Poids moléculaire

237.3 g/mol

Nom IUPAC

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17)

Clé InChI

KUGIUJIBZQQITF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

SMILES canonique

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.